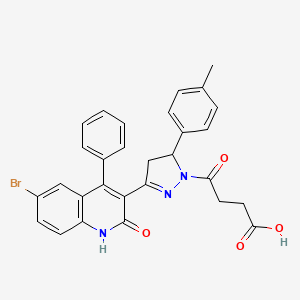

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a hybrid molecule featuring a 6-bromo-2-hydroxy-4-phenylquinoline core, a 5-(p-tolyl)-4,5-dihydropyrazole moiety, and a 4-oxobutanoic acid tail. The bromine substituent on the quinoline ring enhances electron-withdrawing properties, while the p-tolyl (4-methylphenyl) group on the pyrazole increases lipophilicity.

Properties

IUPAC Name |

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24BrN3O4/c1-17-7-9-18(10-8-17)24-16-23(32-33(24)25(34)13-14-26(35)36)28-27(19-5-3-2-4-6-19)21-15-20(30)11-12-22(21)31-29(28)37/h2-12,15,24H,13-14,16H2,1H3,(H,31,37)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHNEQIYOGVEBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline core structure substituted with various functional groups, including a pyrazole moiety and a ketobutanoic acid. Its molecular formula contributes to its diverse interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Quinoline derivatives are well-documented for their anticancer properties. The presence of the quinoline structure in this compound suggests potential efficacy against various cancer cell lines. Studies have shown that quinoline-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .

- Antimicrobial Properties : The compound's structure could also confer antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial and fungal strains, indicating that this derivative may possess similar properties .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds inhibit enzymes such as tyrosinase and acetylcholinesterase, which are crucial for various biological processes .

- Targeting Cellular Pathways : The quinoline moiety may interact with cellular pathways involved in proliferation and survival, leading to enhanced apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on the anticancer effects of similar quinoline derivatives showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The study highlighted the importance of structural modifications in enhancing potency .

Case Study: Antimicrobial Activity

In another investigation, derivatives of related compounds were tested for their antimicrobial efficacy. Results indicated strong inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that the compound may also exhibit similar antimicrobial properties .

Scientific Research Applications

NMDA Receptor Antagonism

One of the notable applications of this compound is its potential as an NMDA receptor antagonist . Similar compounds have shown selective inhibition of NMDA receptors containing GluN2C and GluN2D subunits, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia. The noncompetitive and voltage-independent inhibition suggests a unique binding mechanism that warrants further investigation.

Antioxidant Properties

The compound exhibits significant antioxidant activity , which can mitigate oxidative stress in biological systems. Studies using the DPPH radical scavenging method revealed varying degrees of antioxidant activity based on structural modifications, indicating a structure–activity relationship that could be exploited for therapeutic purposes.

Anticancer Potential

Research has highlighted the anticancer potential of this compound through cytotoxicity assays against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 58.85 to 210.3 µg/mL against cervical cancer cell lines (HeLa cells) in vitro, suggesting promising avenues for development as anticancer agents.

Study on NMDA Receptor Selectivity

A recent study characterized a series of quinoline derivatives as NMDA receptor antagonists, demonstrating that modifications in the pyrazole ring significantly affect receptor selectivity and potency. This research indicates that further structural optimization could enhance therapeutic efficacy against neurodegenerative disorders.

Anticancer Screening

A comprehensive evaluation of quinoline-based compounds revealed significant anticancer activity across various cell lines. Specific substitutions on the quinoline ring led to improved cytotoxic profiles against breast and lung cancer cells, reinforcing the potential of this compound in cancer therapeutics.

Synthesis Pathway

The synthesis of 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions, including cyclization and functional group modifications. This complexity allows for the introduction of various substituents that can significantly affect the biological properties of the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline and Pyrazole Rings

The target compound differs from analogs primarily in its substituents. Key comparisons include:

*Estimated based on structural analogs.

- Electron-Withdrawing Groups : The 6-bromo substituent in the target compound may enhance binding affinity compared to 6-chloro analogs (e.g., Compound 12) due to increased electronegativity .

- Lipophilicity : The p-tolyl group in the target compound improves membrane permeability relative to fluorophenyl (Compound 12) or chlorophenyl (Compound 22) derivatives .

- Hydrogen Bonding: The 2-hydroxy group on the quinoline (target compound) vs. 2-oxo (Compounds 12, 22) may alter solubility and interaction with polar residues in biological targets .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structurally related compounds exhibit bioactivity:

- Enzyme Inhibition: The 4-oxobutanoic acid tail may mimic endogenous substrates (e.g., succinate dehydrogenase inhibitors), a feature leveraged in Compound 25 () for amide-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.